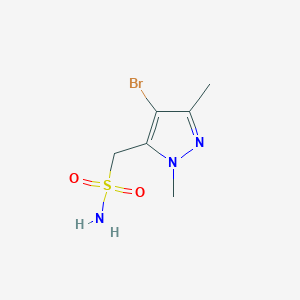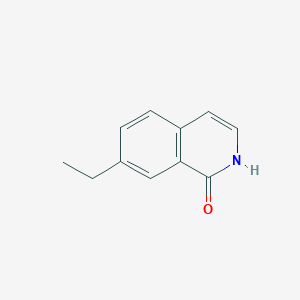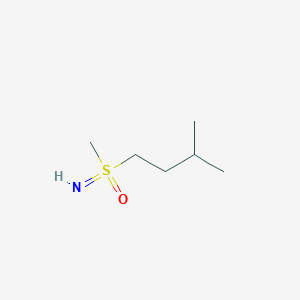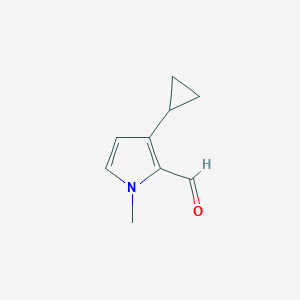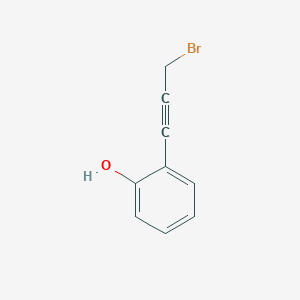
2-(3-Bromoprop-1-ynyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromoprop-1-ynyl)phenol is an organic compound with the molecular formula C₉H₇BrO. It is characterized by a phenol group attached to a 3-bromoprop-1-ynyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(3-Bromoprop-1-ynyl)phenol can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-alkynylphenols with 3-bromoprop-1-yne in the presence of a base such as potassium carbonate (K₂CO₃) in acetone . The reaction proceeds through the formation of a conjugated enyne intermediate, which is then subjected to further reactions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromoprop-1-ynyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenol group can be oxidized to form quinones.
Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones.
Reduction: Formation of alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromoprop-1-ynyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Bromoprop-1-ynyl)phenol involves its reactivity towards nucleophiles and electrophiles. The phenol group can participate in hydrogen bonding and other interactions, while the bromoprop-1-ynyl group can undergo nucleophilic substitution and addition reactions. These interactions enable the compound to act as a versatile intermediate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl Bromide: Similar in structure but lacks the phenol group.
Allyl Bromide: Contains a bromine atom attached to a propene group instead of a propynyl group.
Uniqueness
2-(3-Bromoprop-1-ynyl)phenol is unique due to the presence of both a phenol group and a bromoprop-1-ynyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Eigenschaften
Molekularformel |
C9H7BrO |
|---|---|
Molekulargewicht |
211.05 g/mol |
IUPAC-Name |
2-(3-bromoprop-1-ynyl)phenol |
InChI |
InChI=1S/C9H7BrO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,7H2 |
InChI-Schlüssel |
SDKBWTWNNZLSJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CCBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223104.png)
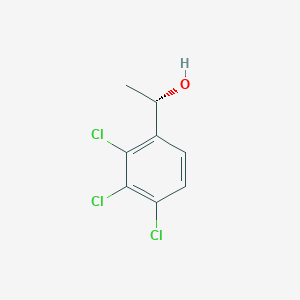
![3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile](/img/structure/B13223116.png)
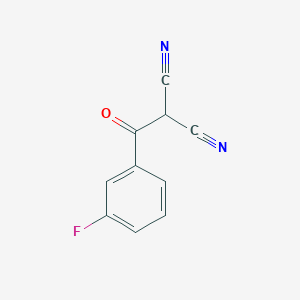
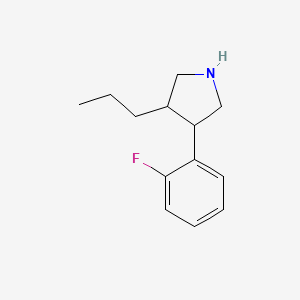
![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride](/img/structure/B13223144.png)
![5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13223145.png)
![2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B13223147.png)
![3A,6a-dimethyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13223150.png)
